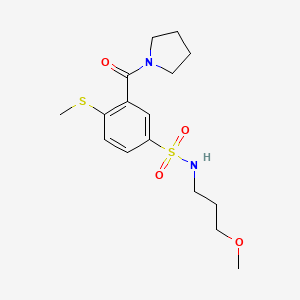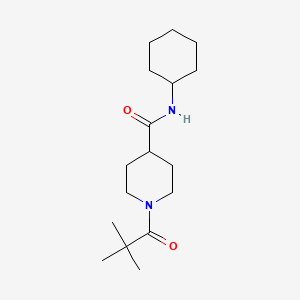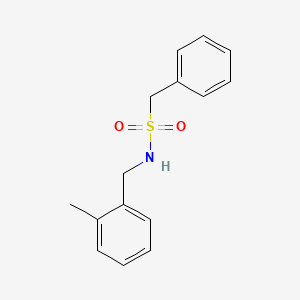
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but studies have suggested that it inhibits the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cells and is involved in the regulation of pH in cancer cells. By inhibiting the activity of CAIX, N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can inhibit the activity of CAIX, leading to a decrease in intracellular pH and an increase in reactive oxygen species (ROS) levels. N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of cancer therapies. However, N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, its solubility in water is limited, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research on N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is to investigate the potential of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide and its interaction with CAIX. Further studies can also investigate the potential of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can explore the potential of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in other scientific research fields such as neurodegenerative diseases and bacterial infections.
Conclusion:
In conclusion, N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a promising compound that has shown potent anti-cancer activity and has various potential applications in scientific research. The synthesis method of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can be achieved using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research on N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can lead to the development of new cancer therapies and can contribute to the advancement of scientific research in various fields.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(3-methoxypropyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-22-11-5-8-17-24(20,21)13-6-7-15(23-2)14(12-13)16(19)18-9-3-4-10-18/h6-7,12,17H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJVIORPEJYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4654206.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654212.png)

![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654225.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)
![3-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B4654282.png)
![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![4-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4654290.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)